4-(2-ethoxybenzyl)-1-(methylthio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
This compound belongs to the thieno-triazolo-pyrimidinone class, characterized by a fused tricyclic core with a thieno[2,3-e] ring system linked to a triazolo[4,3-a]pyrimidin-5(4H)-one scaffold. Key structural features include a 2-ethoxybenzyl substituent at position 4 and a methylthio group at position 1. These substituents influence its electronic, steric, and pharmacokinetic properties, making it a candidate for biological activity studies.
Properties
IUPAC Name |
8-[(2-ethoxyphenyl)methyl]-12-methylsulfanyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S2/c1-3-23-13-7-5-4-6-11(13)10-20-15(22)14-12(8-9-25-14)21-16(20)18-19-17(21)24-2/h4-9H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOTXGUJNNEJLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-ethoxybenzyl)-1-(methylthio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a novel compound that has garnered attention in medicinal chemistry for its potential biological activities. This article will explore its synthesis, structure-activity relationships (SAR), and biological effects, particularly focusing on anticancer properties.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 372.46 g/mol. It features a complex heterocyclic structure that includes thieno and triazole moieties, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H16N4O2S2 |
| Molecular Weight | 372.46 g/mol |
| Purity | ≥ 95% |
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate thieno and triazolo derivatives. A notable method includes the use of base-catalyzed cycloaddition reactions to form the desired heterocyclic structures efficiently. The reaction conditions are optimized to ensure high yields and purity of the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various in vitro assays. The National Cancer Institute (NCI) has screened similar compounds against a panel of 60 cancer cell lines. The results indicated significant cytotoxic effects against several types of cancer cells.
Key Findings:
- Cell Lines Tested: Lung, breast, ovarian, leukemia, colon, kidney, melanoma, prostate, and central nervous system cancer lines.
- Mechanism of Action: The compound appears to induce apoptosis and inhibit cell proliferation in sensitive cancer cell lines.
- IC50 Values: Specific IC50 values for different cancer cell lines are still under investigation but preliminary data suggest promising results.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the thieno and triazolo rings can significantly enhance biological activity. For instance:
- Substituents at specific positions on the benzyl group influence the potency and selectivity against cancer cells.
- The presence of electron-donating or withdrawing groups can alter the compound's interaction with biological targets.
Case Studies
- In Vitro Studies : A recent study demonstrated that compounds similar to this compound exhibited high cytotoxicity against melanoma SK-MEL-5 cell lines with minimal effects on normal cells (BJ-1) .
- Molecular Docking Studies : These studies have been conducted to predict how well the compound binds to specific molecular targets associated with cancer progression. Preliminary docking results suggest strong interactions with proteins involved in cell cycle regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The table below highlights key analogs with modifications to the benzyl or thioether groups, along with their molecular formulas and weights:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., 4-fluoro in , 2-chloro in ) may alter binding affinity via inductive effects.
- Steric Hindrance : The 3-methylbenzylthio group in introduces steric bulk, which could affect receptor interactions.
Stability and Reactivity
- Dimroth Rearrangement: Thieno-triazolo-pyrimidines with electron-donating substituents (e.g., methoxy or ethoxy groups) resist rearrangement compared to halogenated analogs . The 2-ethoxybenzyl group in the target compound may enhance stability under basic conditions.
- Synthetic Routes : Use of ZnCl₂ and triethylamine (e.g., ) is common for cyclization, but yields vary with substituents. For example, methylthio groups may simplify synthesis compared to bulkier thioethers.
Pharmacokinetic Considerations
- Solubility : Smaller substituents (e.g., methylthio in ) improve aqueous solubility, whereas arylthio groups (e.g., bromobenzyl in ) reduce it.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
